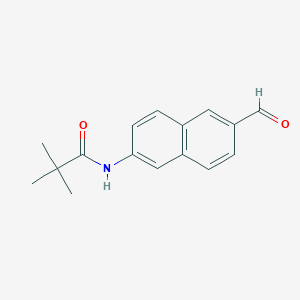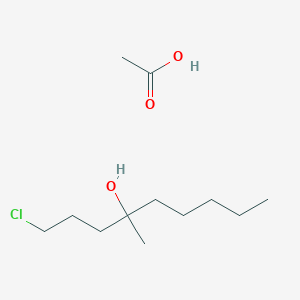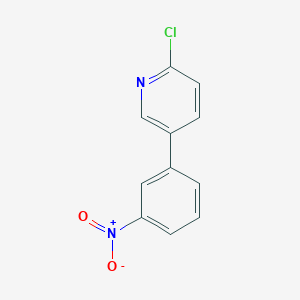![molecular formula C15H12Cl2N4 B13872826 6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole is a heterocyclic compound that contains both benzimidazole and azetidine moieties
Preparation Methods
The synthesis of 6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzimidazole with 3-chloropyridine in the presence of a base to form an intermediate. This intermediate is then reacted with azetidine under specific conditions to yield the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding benzimidazole and azetidine derivatives
Scientific Research Applications
6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its insecticidal and fungicidal properties, making it a candidate for developing new pesticides.
Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens. In agrochemical applications, it may target insect or fungal receptors, leading to their death or inhibition .
Comparison with Similar Compounds
Similar compounds to 6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole include:
Chlorantraniliprole: Known for its insecticidal properties, it shares structural similarities and is used in pest control.
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: This compound also exhibits insecticidal and fungicidal activities and is used in similar applications
The uniqueness of this compound lies in its dual functionality, combining the properties of benzimidazole and azetidine, which may offer enhanced biological activity and specificity.
Properties
Molecular Formula |
C15H12Cl2N4 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N4/c16-10-3-4-12-13(6-10)20-14(19-12)9-7-21(8-9)15-11(17)2-1-5-18-15/h1-6,9H,7-8H2,(H,19,20) |
InChI Key |
IPPWEARQLFWEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)Cl)C3=NC4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


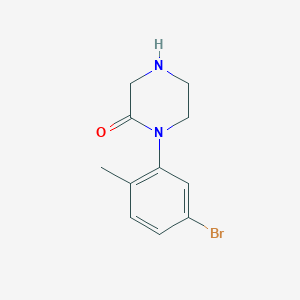

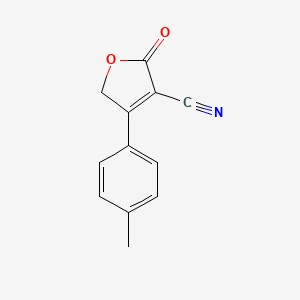
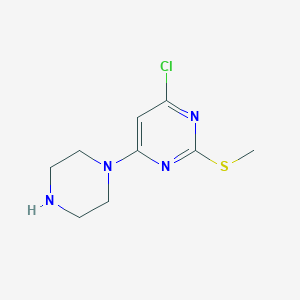
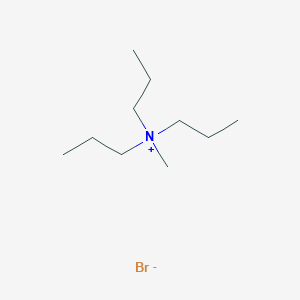
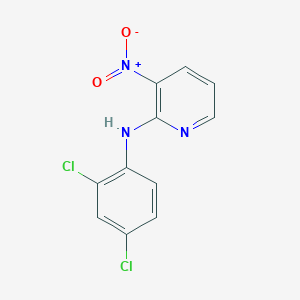
![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)
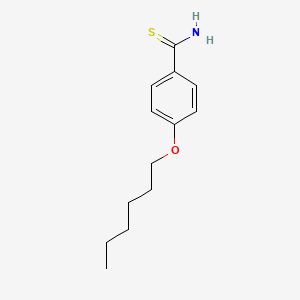
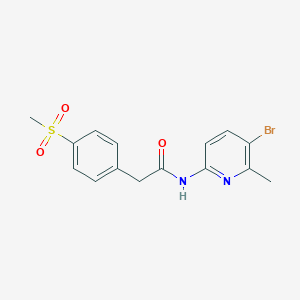
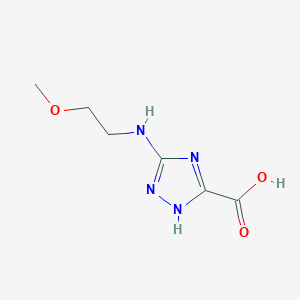
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
